3-(4-Aminophenoxy)propanamide
Overview
Description
3-(4-Aminophenoxy)propanamide is a chemical compound characterized by its molecular structure, which includes an amino group attached to a phenol ring, connected to a propanamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-aminophenol and propanoyl chloride.
Reaction Process: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-aminophenol with propanoyl chloride, forming the amide bond.
Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a base such as pyridine is used to neutralize the hydrochloric acid byproduct.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in batches to ensure quality control and consistency.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Biochemical Analysis
Biochemical Properties
3-(4-Aminophenoxy)propanamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with primary amides and aromatic amines, which are crucial in various biochemical pathways . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which facilitate the compound’s binding to specific sites on enzymes and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, this compound can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to active sites on enzymes, altering their activity and leading to changes in biochemical pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of amino acids . These interactions can lead to changes in metabolic flux and alterations in metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions.
Scientific Research Applications
3-(4-Aminophenoxy)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 3-(4-Aminophenoxy)propanamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context.
Comparison with Similar Compounds
3-(4-Aminophenoxy)benzoic acid
4,4'-Diaminodiphenyl ether
3-(4-Aminophenoxy)aniline
Properties
IUPAC Name |
3-(4-aminophenoxy)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFJIKZBCBBFIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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